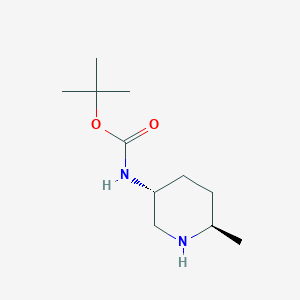

tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-6-9(7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMBHCRWGGSRBE-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653986 | |

| Record name | tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222491-53-3 | |

| Record name | tert-Butyl [(3R,6R)-6-methylpiperidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Reduction and Protection

- Starting Material : The synthesis often begins with a pyridine derivative, such as 6-methylpyridin-3-amine.

- Reduction : This compound is reduced to form a piperidine derivative using a catalyst like PtO2 in an acidic medium (e.g., acetic acid) under hydrogenation conditions.

- Protection : The resulting piperidine nitrogen is protected as a carbamate, typically using a Boc (tert-butoxycarbonyl) group.

Stereochemical Resolution

- Diastereomeric Mixture : The reduction step often yields a mixture of cis and trans diastereomers.

- Separation : These diastereomers can be separated using techniques like chiral supercritical fluid chromatography (SFC) to obtain the desired (3R,6R) configuration.

Alternative Routes

Other methods may involve asymmetric synthesis techniques, such as biocatalytic transamination, to achieve the desired stereochemistry directly.

Detailed Synthesis Protocol

Step 1: Reduction of Pyridine to Piperidine

| Reagent | Quantity | Conditions |

|---|---|---|

| 6-Methylpyridin-3-amine | 1 eq. | PtO2, H2, AcOH, 50°C |

| PtO2 | 2.5 g | Under Ar atmosphere |

Step 2: Protection of Piperidine Nitrogen

| Reagent | Quantity | Conditions |

|---|---|---|

| Boc2O | 1.1 eq. | DCM, TEA |

| DCM | Solvent | Room temperature |

| TEA (Triethylamine) | 1.1 eq. | Room temperature |

Step 3: Stereochemical Resolution

| Method | Conditions |

|---|---|

| Chiral SFC | Various columns and solvents |

Research Findings and Applications

The synthesis of This compound is crucial for the development of pharmaceutical compounds, particularly those targeting specific biological pathways. The compound's stereochemistry plays a significant role in its biological activity, making precise control over the synthesis conditions essential.

Biological Applications

- Pharmaceutical Intermediates : This compound serves as an intermediate in the synthesis of drugs targeting various diseases, including those involving Janus kinase 3 (JAK3) inhibition.

- Orexin Receptor Antagonists : The (3R,6R) configuration is also relevant in the synthesis of orexin receptor antagonists, which are used in treatments for sleep disorders.

Chemical Properties and Stability

The Boc protection group is commonly used due to its ease of removal under acidic conditions, which is advantageous in multi-step syntheses. The compound's stability and reactivity are influenced by the presence of this protecting group.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, in acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous conditions.

Substitution: Various nucleophiles like amines or alcohols, in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis:

tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate serves as a protecting group for amines during organic synthesis. This protection is crucial in multi-step synthesis processes where selective reactivity is required .

2. Pharmaceutical Development:

This compound is extensively used in pharmaceutical research for:

- Enzyme Inhibitors: It acts as a precursor in the synthesis of enzyme inhibitors, particularly those targeting the Janus kinase (JAK) pathways, which are relevant in treating autoimmune diseases .

- Drug Design: Its structural features allow it to interact with biological targets effectively, making it a candidate for developing new therapeutic agents .

3. Biological Studies:

In biological applications, this compound is investigated for its role as:

- Receptor Ligands: The compound can bind to specific receptors, influencing signaling pathways within cells. This property is particularly valuable in studying receptor-mediated processes .

- Mechanism of Action: It functions by inhibiting certain enzymes by binding to their active sites, thus preventing substrate interaction and catalytic activity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

-

JAK Inhibitor Development:

A study focused on synthesizing JAK inhibitors utilized this compound as a key intermediate. The research demonstrated its effectiveness in modulating JAK signaling pathways, which are crucial for immune response regulation . -

Enzyme Inhibition Studies:

Research published on enzyme inhibitors revealed that derivatives of this compound exhibited significant inhibition against specific targets, showcasing its potential in drug discovery processes aimed at treating diseases like rheumatoid arthritis .

Mecanismo De Acción

The mechanism of action of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. In enzyme inhibition studies, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to fit into the binding pocket of the enzyme, forming stable interactions through hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Stereochemical Variants

tert-Butyl ((3S,6R)-6-methylpiperidin-3-yl)carbamate (CAS: 1271024-76-0)

- Key Difference : Stereochemistry at the 3-position (S-configuration vs. R).

- Impact : Altered spatial arrangement affects receptor binding. For example, in kinase inhibitors, the (3R,6R) configuration shows higher selectivity for specific targets compared to (3S,6R) .

- Synthesis : Prepared via asymmetric hydrogenation or enzymatic resolution, achieving 98% purity .

tert-Butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate (CAS: 1434073-24-1)

- Key Difference : Inverted stereochemistry at the 6-position (S vs. R).

- Impact : Reduced solubility in polar solvents (e.g., water solubility <1 mg/mL vs. 2.5 mg/mL for the (3R,6R) isomer) .

Racemic Mixture (CAS: 1222491-53-3, rel-form)

- Key Difference : Contains equal parts (3R,6R) and (3S,6S) enantiomers.

- Impact: Lower pharmacological efficacy due to non-specific interactions. Requires chiral HPLC for resolution (e.g., using acetonitrile/water gradients) .

Substituent Position Variants

tert-Butyl (2-methylpiperidin-3-yl)carbamate (CAS: 1150618-42-0)

- Key Difference : Methyl group at the 2-position instead of 4.

- Impact : Reduced steric hindrance, leading to faster reaction kinetics in acylations (e.g., 80% yield vs. 65% for the 6-methyl analog) .

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)

Functional Group Variants

Benzyl ((2R,3S,6R,8aS)-2-methyl-4-oxo-hexahydro-2H-pyrrolo[2,1-b][1,3]oxazin-3-yl)carbamate

- Key Difference : Benzyl carbamate instead of tert-butyl.

- Impact : Lower stability under acidic conditions (e.g., 50% decomposition in 1M HCl vs. <10% for Boc-protected analogs) .

tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS: 1052713-47-9)

- Key Difference : Fluorine substituent at the 4-position.

- Impact: Enhanced metabolic stability (t₁/₂ in human liver microsomes: 45 min vs. 28 min for non-fluorinated analogs) .

Table 1: Key Properties of Selected Analogs

Actividad Biológica

Tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key receptors and enzymes involved in various physiological processes. This article synthesizes current research findings, case studies, and data on the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.31 g/mol

The unique structural features include a tert-butyl group and a 6-methylpiperidine moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant interactions with various biological targets:

- Dopamine Transporter Inhibition : Studies suggest that this compound may selectively inhibit the dopamine transporter (DAT), which is crucial for dopamine reuptake in the central nervous system. This selectivity could make it a candidate for treating conditions like depression and anxiety with potentially fewer side effects compared to non-selective inhibitors .

- Modulation of Toll-like Receptors (TLRs) : The compound has been shown to act as an antagonist at TLRs, which play essential roles in the immune response. This activity suggests potential applications in managing inflammatory conditions and autoimmune disorders .

- Psychotropic Effects : Given its interaction with neurotransmitter systems, there is interest in its use as a cognitive enhancer or in treating neuropsychiatric disorders. Its effects on dopamine signaling are particularly relevant for research into addiction and mood disorders .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Study on DAT Selectivity : A comparative analysis demonstrated that this compound shows a higher selectivity for DAT over serotonin transporter (SERT) and norepinephrine transporter (NET), indicating its potential utility in targeting dopaminergic pathways without significant serotonergic or noradrenergic side effects .

- Inflammation Model : In vivo studies using animal models of inflammation revealed that administration of the compound led to a reduction in inflammatory markers, supporting its role as a TLR antagonist. This finding opens avenues for therapeutic applications in inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₁H₂₂N₂O₂ | Selective DAT inhibition; TLR antagonist |

| GBR 12935 | C₁₁H₁₅N | Known DAT inhibitor; used in addiction studies |

| Tert-butyl ((2S,6S)-morpholin-4-yl)carbamate | C₁₁H₂₂N₂O₂ | Morpholine structure; different pharmacodynamics |

This table illustrates how structural variations can lead to distinct biological activities and therapeutic potentials.

Q & A

Basic Question

- Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to hazards (H315: skin irritation, H318: eye damage, H335: respiratory irritation) .

- Storage : Store in sealed containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .

- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

What analytical methods are recommended for characterizing this compound’s purity and structure?

Basic Question

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm stereochemistry and functional groups (e.g., tert-butyl, piperidine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (214.31 g/mol) .

- Chromatography : HPLC with UV detection or gas chromatography (GC) assesses purity (>95%) .

How does the stereochemistry at the 3R and 6R positions influence the compound’s reactivity and biological activity?

Advanced Question

- Reactivity : The (3R,6R) configuration affects steric hindrance during nucleophilic reactions. For example, analogs with (3S,6R) stereochemistry show reduced reaction rates due to unfavorable spatial interactions .

- Biological Activity : Stereochemistry impacts binding to chiral targets (e.g., enzymes). In piperidine derivatives, R-configurations enhance affinity for neurological receptors compared to S-isomers .

What strategies optimize reaction yields during synthesis or functionalization?

Advanced Question

- pH Control : Maintain pH 8–9 using weak bases (e.g., NaHCO) to prevent tert-butyl group cleavage .

- Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) minimizes exothermic side reactions .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility in coupling reactions .

How can researchers study interactions between this compound and biological targets?

Advanced Question

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for enzymes/receptors .

- Cellular Studies : Evaluate cytotoxicity (e.g., via MTT assay) and pathway modulation (e.g., Western blot for kinase inhibition) .

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation .

How does this compound compare to structurally similar analogs?

Advanced Question

| Compound | Key Differences | Impact on Properties | Ref. |

|---|---|---|---|

| tert-Butyl (cis-6-methylpiperidin-3-yl)carbamate | Cis stereochemistry | Lower thermal stability | |

| N-Boc-(3R,6R)-6-methylpiperidine | Boc vs. tert-butyl group | Altered solubility in polar solvents | |

| tert-Butyl (1-(trifluoromethyl)piperidin-3-yl)carbamate | CF substitution | Enhanced metabolic resistance |

What methodologies assess the compound’s stability under varying experimental conditions?

Advanced Question

- Thermal Stability : Thermogravimetric analysis (TGA) measures decomposition temperatures (>150°C typical for carbamates) .

- Hydrolytic Stability : Incubate in buffers (pH 3–10) at 37°C; monitor via HPLC for tert-butyl group retention .

- Light Sensitivity : Expose to UV light (254 nm) and track degradation by NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.